molecular formula C5H7NO2S B8025748 4-Nitro-3,6-dihydro-2H-thiopyran

4-Nitro-3,6-dihydro-2H-thiopyran

Cat. No. B8025748
M. Wt: 145.18 g/mol
InChI Key: PWSXELCMRMORKY-UHFFFAOYSA-N
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Description

4-Nitro-3,6-dihydro-2H-thiopyran is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitro-3,6-dihydro-2H-thiopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-3,6-dihydro-2H-thiopyran including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Properties and MDR Reverting Activity : A study by Micucci et al. (2020) explored the cardiovascular and molecular drug resistance (MDR) reverting activities of nitrosubstituted sulphur-containing heterocycles, including 4-nitro-3-(4-methylphenyl)-3,6-dihydro-2H-thiopyran S,S-dioxide. While this specific compound showed no activity, other similar structures demonstrated significant effects on cardiovascular parameters and potential as ABCB1 inhibitors (Micucci et al., 2020).

  • Ring Contraction in Organic Synthesis : Lucassen and Zwanenburg (2004) investigated the reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide and carboxylic acids, leading to the formation of poly-functionalised thiolanes. This process highlights the chemical reactivity and potential applications in synthesizing complex organic molecules (Lucassen & Zwanenburg, 2004).

  • Synthesis of Nitro-substituted 2H-Benzo[b]thiopyran Derivatives : Research by Weißenfels et al. (1992) focused on synthesizing 6-nitro-substituted 2H-benzo[b]thiopyran derivatives starting from 2-mercapto-5-nitro-benzaldehyde, demonstrating the compound's utility in constructing complex organic structures (Weißenfels et al., 1992).

  • Anticancer Activity : Nammalwar et al. (2010) synthesized a compound related to 4-Nitro-3,6-dihydro-2H-thiopyran and found it to exhibit strong anticancer activity in several assays and cell lines. This highlights the potential of 4-Nitro-3,6-dihydro-2H-thiopyran derivatives in cancer treatment (Nammalwar et al., 2010).

  • Mixed-Valent Diferrocenyl-Dihydrothiopyran Derivatives : Kowalski et al. (2015) synthesized novel diferrocenyl complexes using 3,6-dihydro-2H-thiopyran, demonstrating applications in electrochemistry and the potential for creating complex molecular structures (Kowalski et al., 2015).

properties

IUPAC Name

4-nitro-3,6-dihydro-2H-thiopyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSXELCMRMORKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3,6-dihydro-2H-thiopyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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